

Spectral characterization of Z-Val-Gly-OH (NMR, IR, Mass Spec)

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Compound of Interest		
Compound Name:	Z-Val-Gly-OH	
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Spectral Characterization of Z-Val-Gly-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characterization of N-Benzyloxycarbonyl-L-valyl-L-glycine (**Z-Val-Gly-OH**), a key building block in peptide synthesis and drug development. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this dipeptide, supported by established principles of spectral analysis and data from analogous compounds. Detailed experimental protocols for acquiring this spectral data are also provided.

Introduction

Z-Val-Gly-OH (CAS Number: 2790-84-3) is a protected dipeptide with the molecular formula C₁₅H₂₀N₂O₅ and a molecular weight of 308.33 g/mol .[1] The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the N-terminus of the valine residue, enabling controlled peptide chain elongation. Accurate spectral characterization is paramount for verifying the identity, purity, and structural integrity of **Z-Val-Gly-OH** in research and manufacturing processes. This guide summarizes the key spectral features that define this compound.

Spectral Data Summary



While a complete, publicly available dataset of experimentally derived spectra for **Z-Val-Gly-OH** is not readily accessible, the following tables present the expected and typical spectral data based on the known structure of the molecule and data from similar N-Cbz protected peptides and their constituent amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Z-Val-Gly-OH** in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for **Z-Val-Gly-OH**



Proton(s)	Typical Chemical Shift (δ, ppm)	Multiplicity	Notes
Aromatic (C ₆ H₅)	7.2 - 7.4	Multiplet	Protons of the benzyloxycarbonyl group.
CH₂ (Benzyl)	~5.1	Singlet	Methylene protons of the benzyloxycarbonyl group.
α-H (Val)	4.0 - 4.3	Doublet of doublets	Influenced by the adjacent NH and β-H protons.
NH (Val)	~7.0	Doublet	Amide proton, coupling to the α -H of Valine.
β-H (Val)	2.0 - 2.2	Multiplet	
y-CH₃ (Val)	0.9 - 1.0	Doublet	Two diastereotopic methyl groups.
α-CH₂ (Gly)	3.8 - 4.0	Doublet	Coupling to the adjacent NH proton.
NH (Gly)	~8.2	Triplet	Amide proton, coupling to the α-CH2 of Glycine.
OH (Carboxyl)	>10	Broad singlet	Often not observed or exchanges with solvent.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Z-Val-Gly-OH**



Carbon(s)	Typical Chemical Shift (δ, ppm)	Notes
C=O (Carboxyl)	170 - 175	Glycine carboxyl group.
C=O (Urethane)	155 - 158	Carbonyl of the benzyloxycarbonyl group.
C=O (Amide)	170 - 173	Amide carbonyl between Val and Gly.
Aromatic (C ₆ H ₅)	127 - 137	Carbons of the phenyl ring.
CH₂ (Benzyl)	~67	Methylene carbon of the benzyloxycarbonyl group.
α-C (Val)	58 - 62	
β-C (Val)	~30	_
γ-C (Val)	18 - 20	Two diastereotopic methyl carbons.
α-C (Gly)	40 - 43	

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **Z-Val-Gly-OH** by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 3: Typical IR Absorption Bands for Z-Val-Gly-OH



Functional Group	Vibrational Mode	Typical Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	Stretching	2500 - 3300	Broad
N-H (Amide)	Stretching	3200 - 3400	Medium
C-H (Aromatic)	Stretching	3000 - 3100	Medium
C-H (Aliphatic)	Stretching	2850 - 3000	Medium
C=O (Carboxylic Acid)	Stretching	1700 - 1725	Strong
C=O (Urethane)	Stretching	1680 - 1700	Strong
C=O (Amide I)	Stretching	1630 - 1680	Strong
N-H (Amide II)	Bending	1510 - 1570	Strong
C=C (Aromatic)	Stretching	1450 - 1600	Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of **Z-Val-Gly-OH**. Electrospray ionization (ESI) is a common technique for analyzing such compounds.

Table 4: Expected Mass Spectrometry Data for **Z-Val-Gly-OH**

lon	m/z (Mass-to-Charge Ratio)	Notes
[M+H]+	309.14	Protonated molecular ion.
[M+Na]+	331.12	Sodium adduct.
[M-H] ⁻	307.13	Deprotonated molecular ion.

Experimental Protocols

The following sections provide detailed methodologies for the spectral characterization of **Z-Val-Gly-OH**.



NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **Z-Val-Gly-OH** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
- Ensure complete dissolution, using gentle vortexing if necessary.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical spectral width: 0-12 ppm.
 - Number of scans: 16-64, depending on concentration.
 - Relaxation delay: 1-2 seconds.
- 13C NMR:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical spectral width: 0-200 ppm.
 - Number of scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):



- Place a small amount of the solid **Z-Val-Gly-OH** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- · Parameters:
 - Scan range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of scans: 16-32.
 - A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation:

- Prepare a stock solution of Z-Val-Gly-OH in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 μg/mL in an appropriate solvent system for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Instrumentation and Data Acquisition:

- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
- Positive Ion Mode:
 - o Capillary voltage: 3-4 kV.



• Source temperature: 100-150 °C.

Scan range: m/z 100-500.

Negative Ion Mode:

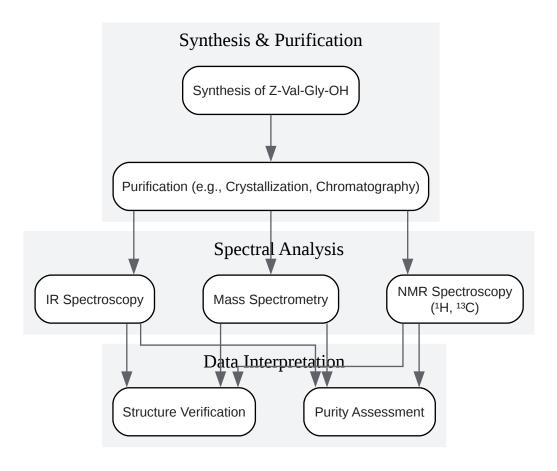
Capillary voltage: -2.5 to -3.5 kV.

• Source temperature: 100-150 °C.

Scan range: m/z 100-500.

Workflow and Logical Relationships

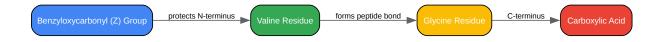
The following diagrams illustrate the general workflow for the spectral characterization of **Z-Val-Gly-OH** and the logical relationship of its structural components.



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General workflow for the synthesis and spectral characterization of **Z-Val-Gly-OH**.



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References

- 1. scbt.com [scbt.com]
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